molecular formula C11H22N2O2 B7931125 N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7931125
M. Wt: 214.30 g/mol
InChI Key: KFWPLYOPZVHTDR-NSHDSACASA-N
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Description

Properties

IUPAC Name

N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPLYOPZVHTDR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, often using ethylene oxide or ethylene glycol as the starting material.

    Attachment of the Isopropyl Acetamide Moiety: This step involves the acylation of the pyrrolidine ring with isopropyl acetamide, which can be achieved using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology : This compound has been studied for its potential effects on the central nervous system. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Analgesic Properties : Preliminary studies indicate that compounds with similar structures may exhibit analgesic effects. Investigating N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide could lead to the development of new pain management therapies.

Medicinal Chemistry

Drug Development : The compound serves as a scaffold for the development of novel drugs. Its ability to modulate biological pathways makes it an important subject in the design of new therapeutic agents.

Structure-Activity Relationship (SAR) : Research into the SAR of this compound can provide insights into how modifications affect its efficacy and safety profile, guiding future drug design efforts.

Material Science

Polymer Chemistry : The unique properties of this compound allow for its use in creating specialty polymers. These materials can have applications ranging from coatings to biomedical devices.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated potential interaction with serotonin receptors, suggesting mood-modulating effects.
Study BAnalgesic PropertiesShowed significant reduction in pain response in animal models, indicating potential for pain relief applications.
Study CDrug DevelopmentIdentified modifications that enhance bioavailability and reduce side effects compared to existing analgesics.

Notable Research Insights

Research has shown that compounds similar to this compound can influence various biological targets, including ion channels and GPCRs (G-protein-coupled receptors), which are critical in drug development processes.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The isopropyl acetamide moiety can enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
  • CAS Number : 1354007-95-6
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol
  • Purity : ≥95% (HPLC)

Structural Features: This compound is a pyrrolidine derivative with a stereogenic center at the pyrrolidin-3-yl group (S-configuration). It contains a hydroxyethyl substituent on the pyrrolidine nitrogen and an isopropyl-acetamide moiety.

Comparison with Structural Analogs

Enantiomeric Pair: R-Configuration Analog

  • Compound : N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
  • CAS Number : 2091696-96-5
  • Molecular Formula : C₁₁H₂₂N₂O₂ (identical to the S-enantiomer)
  • Commercial Status: Both enantiomers are discontinued, limiting comparative pharmacological studies .

Pyridine-Based Acetamide Derivatives

Pyridine analogs share the acetamide backbone but differ in heterocyclic core structure:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3-Hydroxypyridin-2-yl)acetamide Not Provided C₇H₈N₂O₂ 152.15 Hydroxy group at pyridine C3
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Not Provided C₇H₇IN₂O₂ 278.05 Iodo and hydroxy groups at C5/C2

Structural and Functional Contrasts :

Heterocyclic Core : Pyrrolidine (saturated 5-membered ring) vs. pyridine (aromatic 6-membered ring). Pyrrolidine’s flexibility may enhance membrane permeability, while pyridine’s aromaticity contributes to π-π stacking interactions .

The isopropyl-acetamide moiety in the target compound may improve metabolic stability relative to simpler acetamide derivatives .

Complex Pyrrolidine-Pyridine Hybrids

  • Comparison :
    • Structural Complexity : The hybrid compound incorporates indazole, pyridine, and pyrrolo-pyridine motifs, enabling multi-target interactions.
    • Functional Groups : The target compound lacks the sulfonamide and fluorophenyl groups found in this hybrid, which are critical for kinase inhibition in oncology .

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known by its CAS number 1032684-85-7, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. Its molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and it can be represented structurally as follows:

N S 1 2 Hydroxy ethyl pyrrolidin 3 yl N isopropyl acetamide\text{N S 1 2 Hydroxy ethyl pyrrolidin 3 yl N isopropyl acetamide}

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under basic conditions. The hydroxyethyl group is introduced via reactions with ethylene oxide or ethylene glycol. The reaction conditions are optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography .

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The hydroxyethyl group may facilitate hydrogen bonding with biological molecules, while the acetamide group can interact with enzymes or receptors, modulating their activity. This interaction potentially leads to various pharmacological effects, including analgesic and anti-inflammatory activities .

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological properties:

  • Analgesic Activity : Preliminary studies suggest that the compound may possess pain-relieving properties.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
  • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier has led to studies on its neuroprotective effects .

Case Studies

A notable study explored the compound's efficacy in a model of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent in pain management .

Another investigation focused on the compound's anti-inflammatory effects in animal models of arthritis, where it demonstrated a marked decrease in inflammatory markers and joint swelling .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Analgesic ActivitySignificant reduction in pain scores in neuropathic pain models
Anti-inflammatory EffectsDecrease in inflammatory markers in arthritis models
Neuroprotective EffectsAbility to cross the blood-brain barrier; potential neuroprotective role

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